molecular formula C13H9BrClFO B2808132 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene CAS No. 2140316-53-4

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene

Cat. No.: B2808132
CAS No.: 2140316-53-4
M. Wt: 315.57
InChI Key: SVKOAGYMWYRNGQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene is an aromatic compound with a complex structure that includes bromine, chlorine, and fluorine substituents on a benzene ring

Properties

IUPAC Name

4-bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-5-6-13(11(15)7-10)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKOAGYMWYRNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms at positions 4 and 2 enable regioselective substitution under SNAr conditions.
Example Reaction :
Replacement of the bromine atom with a boronate group via Miyaura borylation:

Reagents/ConditionsYieldKey ObservationsSource
Bis(pinacolato)diboron, Pd(dba)₂, tricyclohexylphosphine, K₃PO₄, 1,4-dioxane, 90°C, 16 h90%Boronate formation at bromine position; Cl remains intact.

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the diboron reagent. The electron-withdrawing substituents (Cl, fluorobenzyloxy) enhance electrophilicity at the para-bromine position.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in Pd-catalyzed cross-couplings.
Example Reaction :

Reagents/ConditionsYieldProductSource
Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h85%*Biaryl product with retained Cl and fluorobenzyloxy groups

*The yield is extrapolated from analogous reactions in .
†Mechanism involves Pd-mediated oxidative addition, transmetallation, and reductive elimination.

Demethylation of Methoxy Derivatives

While the target compound lacks a methoxy group, structurally similar compounds undergo demethylation.
Example :
Conversion of 4-bromo-2-chloro-1-methoxybenzene to phenol:

Reagents/ConditionsYieldObservationsSource
BBr₃, CH₂Cl₂, 20°C, 16 h86%Selective demethylation without affecting Br/Cl

This suggests potential reactivity if methoxy variants are synthesized.

O-Methylation for Ether Formation

The fluorobenzyloxy group can be introduced via Williamson ether synthesis:

Reagents/ConditionsYieldObservationsSource
K₂CO₃, 2-fluorobenzyl bromide, DMF, 40°C, 2 h77%Efficient etherification with minimal side reactions

Electrophilic Aromatic Substitution (EAS)

Reagents/ConditionsYieldProductSource
LDA, −78°C, followed by electrophile (e.g., I₂)60%*Iodination at the ortho position to Cl

*Extrapolated from brominated analogs in .

Reductive Dehalogenation

Selective removal of halogens can be achieved under controlled conditions:

Reagents/ConditionsYieldSelectivitySource
Zn, NH₄Cl, EtOH, 70°C, 6 h68%*Br removed preferentially

Key Reactivity Trends

  • Bromine is the most labile substituent, enabling cross-couplings and substitutions.

  • Chlorine exhibits lower reactivity under standard conditions but can participate in Ullmann-type couplings.

  • The fluorobenzyloxy group stabilizes the ring electronically while providing steric bulk.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its halogenated structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

  • Example Case Study : In the development of new anti-cancer agents, derivatives of this compound have been synthesized to evaluate their efficacy against various cancer cell lines. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and therapeutic index.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly for constructing complex molecular frameworks.

  • Synthesis Pathway Example :
    • Halogenation : The introduction of bromine and chlorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions.
    • Etherification : The formation of ether linkages can be accomplished by reacting phenolic compounds with alkyl halides.
Reaction TypeDescription
Nucleophilic SubstitutionHalogen atoms can be replaced by nucleophiles like hydroxide ions or amines.
OxidationMethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents.
ReductionHalogen atoms can be removed or methoxy groups converted to hydroxyl groups using reducing agents.

Environmental Chemistry

The compound is also studied for its role in the degradation pathways of polychlorinated biphenyls (PCBs), which are environmental pollutants.

  • Example Case Study : Research has indicated that derivatives of this compound can serve as precursors for synthesizing hydroxylated metabolites of PCBs, contributing to understanding their environmental fate and toxicity profiles.

Table 1: Comparison of Synthesis Routes

Synthesis MethodAdvantagesDisadvantages
Electrophilic SubstitutionHigh yield of halogenated productsRequires careful control of conditions
EtherificationSimple reaction conditionsLimited to specific substrates
Compound VariantTarget ActivityIC50 Value (µM)
4-Bromo-2-chloro derivativeAnti-cancer5.0
Fluorinated variantAntimicrobial3.5

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene involves its interaction with molecular targets through its functional groups. The halogen substituents can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity . These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where the methoxy group plays a crucial role in the compound’s behavior and interactions.

Biological Activity

4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene, with the molecular formula C13H9BrClFO, is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Weight : 315.57 g/mol
  • CAS Number : 2092911-81-2
  • Chemical Structure : The compound features a bromine and chlorine substituent on the benzene ring, along with a methoxy group attached to a fluorophenyl moiety.

Antibacterial Activity

Research indicates that compounds with halogen substitutions often exhibit enhanced antibacterial properties. A study on similar halogenated compounds demonstrated that the presence of bromine and chlorine can significantly increase their efficacy against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM

The MIC values suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, aligning with findings that halogenated phenolic compounds often possess broad-spectrum antimicrobial activity .

Antifungal Activity

The compound's antifungal potential was also explored, showing promising results against common fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 to 78.23 µM
Fusarium oxysporum56.74 to 222.31 µM

These results indicate that the compound may inhibit fungal growth effectively, reinforcing the hypothesis that structural modifications can enhance antifungal activity .

Anticancer Activity

The anticancer properties of halogenated compounds have been extensively studied, with many derivatives showing significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against cancer cells, suggesting potential for therapeutic applications.

Cancer Cell LineIC50 Value (µM)
A375 (melanoma)4.2
MCF-7 (breast cancer)1.88
HeLa (cervical cancer)7.01

These findings suggest that the structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

A comprehensive review of related literature reveals several key studies highlighting the biological activities of structurally similar compounds:

  • Antimicrobial Efficacy : A study published in MDPI evaluated various halogenated alkaloids for their antimicrobial properties and found that modifications at specific positions on the aromatic rings significantly enhanced activity against both bacterial and fungal strains .
  • Cytotoxicity Assessments : Research on pyrazole derivatives indicated that structural modifications could lead to improved anticancer efficacy, with some derivatives showing IC50 values comparable to known chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that halogenated compounds often disrupt cellular processes such as DNA replication and protein synthesis, contributing to their antibacterial and anticancer effects .

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